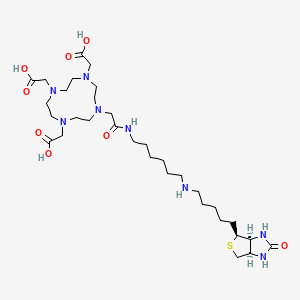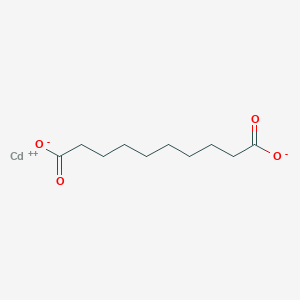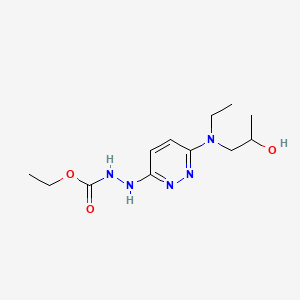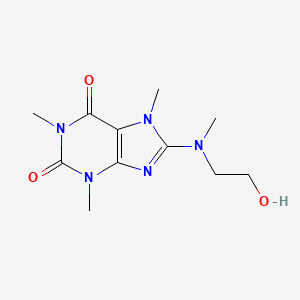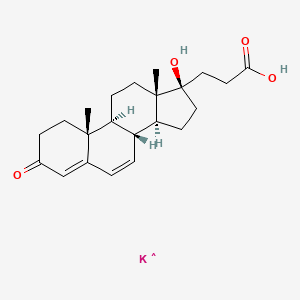
Canrénoate de potassium
Vue d'ensemble
Description
Potassium canrenoate, also known as aldadiene kalium, is an aldosterone antagonist of the spirolactone group . It is a prodrug, which means it is metabolized to active canrenone in the body . It is used for the treatment of edema, heart failure, and hirsutism in women .
Molecular Structure Analysis
The molecular formula of Potassium canrenoate is C22H29KO4 . Its average mass is 396.562 Da and its monoisotopic mass is 396.170288 Da .Applications De Recherche Scientifique
1. Prise en charge de l'hypertension et de l'insuffisance cardiaque Le canrénoate de potassium est utilisé pour gérer des affections telles que l'hypertension et l'insuffisance cardiaque grâce à ses activités antihypertensives et rénales. Il influence la synthèse des prostaglandines rénales, qui joue un rôle dans la régulation de la pression artérielle .
Traitement de la pneumonie à COVID-19
Il a été étudié pour son potentiel dans le traitement de la pneumonie à COVID-19. Le this compound provoque une réponse anti-inflammatoire, qui est bénéfique pour gérer les marqueurs inflammatoires associés au COVID-19 .
Administration parentérale
Contrairement aux autres antiminéralocorticoïdes, le this compound peut être administré par voie intraveineuse, ce qui en fait une option unique pour les patients qui ne peuvent pas prendre de médicaments par voie orale .
Effets anti-inflammatoires
Le this compound possède des propriétés anti-inflammatoires grâce à son effet génomique, se liant au récepteur nucléaire des minéralocorticoïdes et régulant la transcription des gènes .
Correction de l'expansion volumique
Il est utilisé pour corriger l'expansion volumique avec une sécrétion réduite de « facteurs de type ouabaïne endogènes » dans des conditions rénales spécifiques .
Recherche sur la fonction rénale
Des études ont évalué les effets du this compound sur la synthèse des prostaglandines rénales, fournissant des informations sur son rôle dans la fonction rénale et la régulation de la pression artérielle .
Mécanisme D'action
Target of Action
Potassium canrenoate, also known as aldadiene kalium, is primarily an aldosterone antagonist . It targets the mineralocorticoid receptor (MR) , which plays a crucial role in the regulation of blood pressure and electrolyte balance.
Mode of Action
Potassium canrenoate acts as a prodrug . It is metabolized in the body to its active form, canrenone . Canrenone binds to the mineralocorticoid receptor, inhibiting the action of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys .
Biochemical Pathways
The primary biochemical pathway affected by potassium canrenoate is the aldosterone-sensitive sodium channel pathway in the kidneys . By antagonizing the action of aldosterone, potassium canrenoate promotes the excretion of sodium and water and the retention of potassium . This leads to a decrease in blood volume and blood pressure.
Pharmacokinetics
Potassium canrenoate is metabolized in the liver to its active form, canrenone . The elimination half-life of canrenone is about 16.5 hours . The absolute bioavailability of canrenone is 25% . Canrenone is excreted via the kidneys and feces .
Result of Action
The molecular and cellular effects of potassium canrenoate’s action include a decrease in intracellular sodium levels, inhibition of sodium reabsorption, and increased potassium retention . At the cellular level, potassium canrenoate mediates an anti-inflammatory response through the genomic effect by binding to the nuclear mineralocorticoid receptor and regulating gene transcription .
Action Environment
The action, efficacy, and stability of potassium canrenoate can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s renal and liver function, and the patient’s electrolyte balance can all affect the drug’s action and efficacy
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Potassium canrenoate interacts with various enzymes and proteins in the body. As an aldosterone antagonist, it binds to mineralocorticoid receptors, preventing the binding of aldosterone . This interaction inhibits the effects of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys .
Cellular Effects
Potassium canrenoate has significant effects on various types of cells and cellular processes. It influences cell function by altering ion transport, particularly in cells of the renal tubules . By blocking the action of aldosterone, potassium canrenoate reduces the reabsorption of sodium and water and increases the excretion of potassium . This can have a profound effect on cellular metabolism and fluid balance.
Molecular Mechanism
The molecular mechanism of action of potassium canrenoate involves its conversion to canrenone, its active metabolite . Canrenone binds to mineralocorticoid receptors, preventing the binding of aldosterone . This inhibits the effects of aldosterone, leading to changes in gene expression and enzyme activity related to ion transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium canrenoate can change over time. For instance, its antimineralocorticoid effects may become more pronounced with prolonged exposure
Dosage Effects in Animal Models
The effects of potassium canrenoate can vary with different dosages in animal models . For instance, higher doses may result in more pronounced diuretic effects. High doses may also lead to adverse effects such as hyperkalemia
Metabolic Pathways
Potassium canrenoate is involved in several metabolic pathways. It is metabolized in the liver to its active form, canrenone This process involves various enzymes and cofactors
Transport and Distribution
Potassium canrenoate is distributed throughout the body after administration . It is transported to the liver where it is metabolized to canrenone
Subcellular Localization
Given its mechanism of action, it is likely that canrenone, the active metabolite of potassium canrenoate, interacts with mineralocorticoid receptors in the cytoplasm of cells . These receptors typically translocate to the nucleus upon ligand binding, suggesting that canrenone may also be found in the nucleus
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Potassium canrenoate involves the conversion of spironolactone to canrenoic acid, which is then reacted with potassium hydroxide to produce Potassium canrenoate.", "Starting Materials": [ "Spironolactone", "Potassium hydroxide", "Acetic anhydride", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Spironolactone is reacted with acetic anhydride and methanol to produce 7-alpha-acetoxy-3-oxo-17-alpha-pregn-4-ene-21,17-beta-carbolactone.", "The lactone is then hydrolyzed with sodium bicarbonate to produce 7-alpha-hydroxy-3-oxo-17-alpha-pregn-4-ene-21-carboxylic acid.", "The carboxylic acid is decarboxylated with hydrochloric acid to produce canrenoic acid.", "Canrenoic acid is then reacted with potassium hydroxide to produce Potassium canrenoate." ] } | |
Numéro CAS |
2181-04-6 |
Formule moléculaire |
C22H29KO4 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
potassium;3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16?,17?,18?,20-,21-,22+;/m0./s1 |
Clé InChI |
JTZQCHFUGHIPDF-KDWQWJJSSA-M |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+] |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C.[K] |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+] |
Apparence |
Solid powder |
| 2181-04-6 | |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
4138-96-9 (acid) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid, Canrenoic Canrenoate Potassium Canrenoate, Potassium Canrenoic Acid Kalium Can. Ratiopharm Kalium-Can.-ratiopharm Potassium Canrenoate SC 14266 SC-14266 SC14266 Soldactone Soludactone Spiroctan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)
![4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1668185.png)
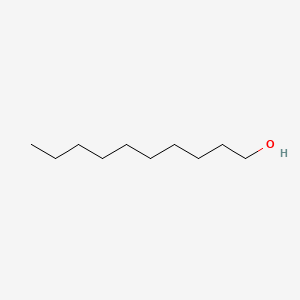

![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)

